Cyromazine-d4
Description
Significance of Deuterated Analogues in Contemporary Scientific Inquiry
Deuterium (B1214612), a stable isotope of hydrogen, has one proton and one neutron, making it about twice as heavy as protium (B1232500) (the most common hydrogen isotope). lucerna-chem.chmext.go.jp This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. mext.go.jp This seemingly subtle change can have significant effects on the chemical and biological properties of a molecule. mext.go.jp
In a process known as deuteration, hydrogen atoms at specific positions in a molecule are replaced with deuterium atoms. nih.gov This can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. symeres.com This effect is particularly useful in pharmaceutical research, where it can be used to slow down drug metabolism, potentially leading to improved pharmacokinetic profiles and reduced toxicity. nih.govresearchgate.net Deuterated compounds are also essential as internal standards in analytical techniques like mass spectrometry, enhancing the accuracy and precision of measurements. adesisinc.comrsc.org
Overview of Cyromazine (B1669673): Research Context and Mechanistic Relevance
Cyromazine is an insect growth regulator belonging to the triazine class of chemicals. toku-e.com It is primarily used as an insecticide and acaricide to control various pests, particularly the larval stages of Dipteran insects. toku-e.com Its mode of action is not fully understood, but it is believed to interfere with the molting process and the nervous system of immature insect larvae. toku-e.commedchemexpress.com It may also affect the sclerotization of the cuticle, the hard outer layer of an insect. toku-e.comnih.gov Cyromazine is a cyclopropyl (B3062369) derivative of melamine (B1676169) and can degrade into melamine in the environment and in plants and animals. toku-e.com
Rationale for Deuteration of Cyromazine (Cyromazine-d4) in Specialized Research Applications
The deuteration of cyromazine to create this compound, where four hydrogen atoms on the cyclopropyl ring are replaced with deuterium, provides a valuable tool for researchers. sigmaaldrich.com The primary reason for this is its use as an internal standard in analytical chemistry. sigmaaldrich.comsigmaaldrich.com Because this compound has nearly identical physical and chemical properties to its non-labeled counterpart, it behaves similarly during sample preparation and analysis. scientificlabs.ie This allows for more accurate quantification of cyromazine in various samples, such as water, soil, and food products, by overcoming matrix effects that can interfere with the analysis. sigmaaldrich.comscientificlabs.ie
Scope and Objectives of the Academic Research Outline
This article will provide a focused examination of the chemical compound this compound. The subsequent sections will detail its synthesis, physicochemical properties, and its specific applications in metabolic studies, environmental fate analysis, and analytical method development. The objective is to present a thorough and scientifically accurate overview of this compound based on current research findings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-(2,2,3,3-tetradeuteriocyclopropyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQDKIWDGQRHTE-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=NC(=NC(=N2)N)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747405 | |
| Record name | N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-19-9 | |
| Record name | N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Isotopic Characterization of Cyromazine D4 for Precision Studies
Methodologies for Deuterated Compound Synthesis
The introduction of deuterium (B1214612) into a molecule can be achieved through various synthetic strategies, each with its own advantages and limitations. The choice of method depends on the target molecule's structure, the desired level of deuteration, and the required regioselectivity.
Chemical Deuteration Approaches and Strategies
Common methods for synthesizing deuterated compounds include hydrogen-deuterium exchange reactions, the use of deuterated reagents, and catalytic processes. resolvemass.cagoogle.com
Hydrogen-Deuterium (H/D) Exchange: This is a widely used technique where hydrogen atoms in a molecule are swapped with deuterium atoms, often using deuterium oxide (D₂O) as the deuterium source. resolvemass.catn-sanso.co.jp The reaction can be promoted by acids, bases, or metal catalysts. rsc.org For aromatic compounds, H/D exchange can be carried out under high temperature and pressure. tn-sanso.co.jp
Deuterated Reagents: Utilizing small molecule deuterated building blocks or reducing agents is another effective strategy. google.comgoogle.com For instance, the synthesis of cyromazine (B1669673) involves the reaction of 4,6-diamino-2-chloro-1,3,5-triazine with cyclopropylamine. google.com A plausible route to Cyromazine-d4 would involve using a deuterated cyclopropylamine.
Catalytic Isotope Exchange: Transition metal catalysts, such as palladium, platinum, or iridium nanoparticles, can facilitate the selective replacement of hydrogen with deuterium. resolvemass.cachemrxiv.org These methods can offer high efficiency and regioselectivity under mild conditions. chemrxiv.orgchemrxiv.org
A novel approach involves flow synthesis, which can improve production throughput and reaction efficiency, addressing the common challenges of small production capacity and high cost associated with deuterated compounds. tn-sanso.co.jpbionauts.jp This method can utilize microwave technology for heating and allows for a continuous process from raw material to purified product. tn-sanso.co.jp
Principles of Selective Deuterium Incorporation in Complex Molecular Structures
Achieving selective deuteration at specific positions within a complex molecule is a significant challenge in synthetic chemistry. nih.gov The strategy often relies on the inherent reactivity of the molecule or the use of directing groups. rsc.org
For instance, in aromatic systems, the electronic properties of existing substituents can direct the position of deuterium incorporation. nih.gov Metal-free methods, such as utilizing photoexcitation in a deuterated solvent, can exploit the enhanced basicity of excited-state aromatics to achieve selective deuteration at positions that are typically difficult to access with traditional methods. nih.gov
In the case of this compound, the deuteration is specifically on the cyclopropyl (B3062369) ring. This suggests a synthetic route starting from a deuterated cyclopropyl precursor or a method that selectively targets the C-H bonds of the cyclopropyl group for H/D exchange.
Isotopic Purity and Structural Integrity Verification Techniques
Once synthesized, the isotopic purity and structural integrity of this compound must be rigorously verified. This is crucial for its function as an internal standard, as any impurities or incorrect labeling can lead to inaccurate quantification. rsc.orgmonadlabtech.com
Advanced Mass Spectrometry-Based Characterization (e.g., HRMS, GC-MS, LC-MS)
Mass spectrometry is a primary tool for determining the isotopic enrichment of deuterated compounds. rsc.org
High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization (ESI)-HRMS are highly effective for characterizing isotopic purity. nih.govresearchgate.net By accurately measuring the mass-to-charge ratio, HRMS can distinguish between the desired deuterated compound and any partially deuterated or non-deuterated species. rsc.orgnih.gov The isotopic purity can be calculated from the relative abundances of the corresponding H/D isotopolog ions. nih.govresearchgate.net This method is advantageous due to its speed, high sensitivity, and low sample consumption. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): When coupled with chromatographic separation, mass spectrometry provides a powerful tool for analyzing complex mixtures and ensuring that the isotopic labeling is on the correct molecule. scientificlabs.ie LC-MS/MS, in particular, is used in quantitative bioanalysis where this compound serves as an internal standard to correct for variations during sample preparation and analysis. wuxiapptec.comscispace.comresearchgate.net
| Technique | Information Obtained | Key Advantages |
|---|---|---|
| ESI-HRMS | Precise mass measurement, determination of isotopic enrichment and purity. rsc.orgnih.gov | Rapid, highly sensitive, low sample consumption. nih.govresearchgate.net |
| LC-MS/MS | Quantification of analyte, confirmation of analyte identity in a complex matrix. researchgate.net | High selectivity and sensitivity for quantitative analysis. scispace.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Quantification
NMR spectroscopy is indispensable for confirming the structural integrity and the precise location of the deuterium atoms within the molecule. rsc.org
Deuterium (²H) NMR: This technique directly observes the deuterium nuclei, providing a clean spectrum without signals from protons. sigmaaldrich.com It can be used to verify that the deuterium atoms are located on the cyclopropyl ring of this compound, as intended. sigmaaldrich.com The integration of the signals in a ²H NMR spectrum can also provide a quantitative measure of the deuterium enrichment at each labeled position. sigmaaldrich.comacs.org
| Technique | Information Obtained | Key Advantages |
|---|---|---|
| ²H NMR | Direct detection and quantification of deuterium at specific sites. sigmaaldrich.comacs.org | Provides unambiguous confirmation of deuterium location. acs.org |
| ¹H NMR | Confirms overall molecular structure and disappearance of proton signals at deuterated positions. nih.gov | Standard and widely available technique for structural elucidation. |
Quality Assurance and Reference Material Development for this compound Standards
The development of this compound as a certified reference material (CRM) requires a robust quality assurance program to ensure its accuracy, stability, and traceability. eurachem.orgnih.gov
The use of isotopically labeled internal standards like this compound is considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to their non-labeled counterparts. scientificlabs.iescispace.com This allows them to co-elute during chromatography and experience similar ionization effects, effectively compensating for matrix effects and variations in sample processing. scientificlabs.iemyadlm.org
The production of CRMs involves:
Homogeneity and Stability Studies: Ensuring that the material is uniform throughout the batch and remains stable over its shelf life. nih.gov
Value Assignment: Accurately determining the isotopic purity and concentration, often through inter-laboratory comparisons and using multiple analytical techniques. nih.govuknml.com
Uncertainty Estimation: Calculating the measurement uncertainty associated with the certified values. nih.govresearchgate.net
Traceability: Establishing a link to national or international standards, such as those provided by the National Institute of Standards and Technology (NIST) or the International Atomic Energy Agency (IAEA). uknml.comnist.govinrim.it
The quality of this compound as a reference material is critical for the reliability of analytical methods used to monitor cyromazine residues in environmental and food samples. scientificlabs.ie
Advanced Analytical Methodologies Employing Cyromazine D4 As an Internal Standard
Principles and Advantages of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, recognized for its ability to produce highly accurate and reliable results. researchgate.netflashcards.world It is often considered a "gold standard" or reference method in analytical chemistry. core.ac.ukbmss.org.uk The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte—in this case, Cyromazine-d4—to a sample prior to any processing or analysis. osti.gov The subsequent measurement of the isotopic ratio between the native analyte (cyromazine) and the labeled standard (this compound) by a mass spectrometer allows for the precise calculation of the analyte's concentration. core.ac.uk
A significant challenge in the analysis of complex samples, such as food or environmental extracts, is the "matrix effect." This phenomenon, caused by co-eluting endogenous components of the sample matrix, can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement and, consequently, inaccurate quantification. nih.govresearchgate.net Another source of error is the unavoidable loss of the analyte during multi-step sample preparation procedures like extraction, cleanup, and concentration. scientificlabs.iesigmaaldrich.com
The use of this compound as an internal standard in an IDMS approach effectively counteracts these issues. Because this compound is structurally identical to cyromazine (B1669673), with only a difference in isotopic composition (deuterium atoms replacing protons on the cyclopropyl (B3062369) ring), its physicochemical properties are nearly the same. scientificlabs.iesigmaaldrich.comsigmaaldrich.com This means it behaves identically to the native analyte during the entire analytical workflow. scientificlabs.iesigmaaldrich.com By spiking the sample with this compound at the outset, any analyte loss or signal alteration experienced by the native cyromazine will be mirrored by the labeled standard. sigmaaldrich.com Since the quantification is based on the ratio of the two compounds, which remains constant regardless of sample loss or consistent matrix effects, the final calculated concentration is highly accurate and reliable. scientificlabs.iersc.org
IDMS is distinguished by its capacity to deliver superior accuracy and precision, which is particularly crucial for trace and ultra-trace analysis. researchgate.netbmss.org.ukosti.gov Unlike other calibration methods that rely on the absolute intensity of an analytical signal, which can be prone to instrumental drift and instability, IDMS depends on the measurement of an isotope ratio. researchgate.netcore.ac.uk This ratio measurement is inherently more precise and less susceptible to variations in instrument performance. core.ac.uk
This approach minimizes measurement uncertainty and allows for results to be traceable to the International System of Units (SI), classifying IDMS as a primary ratio method. researchgate.net The enhanced precision and accuracy make it the preferred method for critical applications such as the certification of reference materials and for providing definitive reference values for proficiency testing schemes. researchgate.netbmss.org.uk
Mitigation of Matrix Effects and Compensation for Sample Loss
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
This compound is extensively used as an internal standard in chromatographic methods coupled with mass spectrometry for the analysis of cyromazine and its primary metabolite, melamine (B1676169).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique for the analysis of cyromazine. Methods have been developed for a wide array of sample types, often employing extraction techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. researchgate.netresearchgate.net Chromatographic separation is achieved using various column chemistries, including C18, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode columns, to effectively separate the polar analytes from matrix interferences. teagasc.ieresearchgate.netkojvs.org Detection by tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode, provides excellent sensitivity and selectivity. eurl-pesticides.eueurl-pesticides.eu The use of this compound allows for robust quantification even at very low levels. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods have also been established for determining cyromazine and melamine residues. Due to the low volatility of these compounds, a derivatization step is typically required prior to analysis. nih.gov A common approach involves silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide, to make the analytes suitable for gas chromatography. nih.gov Confirmatory analysis is often performed using GC-MS in the selected ion monitoring (SIM) mode. nih.govresearchgate.net
The table below summarizes the performance of some of these developed methods.
Table 1: Performance of Analytical Methods for Cyromazine Using this compound
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference(s) |
|---|---|---|---|---|
| LC-MS/MS | Poultry Feed | 0.028 mg/kg (MDL) | 0.094 mg/kg | researchgate.net |
| LC-MS/MS | Foods of Animal Origin | 5 µg/kg | 15 µg/kg | cabidigitallibrary.org |
| LC-MS/MS | Chicken Products | 0.03 mg/kg | 0.1 mg/kg | researchgate.net |
| GC-MSD | Soil | 0.050 ng (injected) | 10 µg/kg (ppb) | nih.govresearchgate.net |
| HPLC-UV | Soil | 2.5 ng (injected) | 10 µg/kg (ppb) | nih.govresearchgate.net |
MDL: Method Detection Limit
The robustness of methods employing this compound has enabled the successful analysis of cyromazine and melamine across a wide spectrum of challenging sample types.
Environmental Matrices: Analytical protocols have been applied to monitor residues in soil and surface water, which is essential for assessing the environmental fate and potential contamination from agricultural use. sigmaaldrich.comsigmaaldrich.comnih.govresearchgate.netmdpi.com
Biological and Food Matrices: A significant body of research has focused on quantifying residues in food products to ensure compliance with maximum residue limits (MRLs). Matrices successfully analyzed include:
Foods of Plant Origin: Fruits, vegetables (including celery and lettuce), and mushrooms. sigmaaldrich.comsigmaaldrich.commdpi.comfao.org
Foods of Animal Origin: Chicken products (muscle, liver, heart, gizzard), eggs, milk, and fish (tilapia). researchgate.netnih.govresearchgate.net
Animal Feed: Poultry feed, to ensure correct dosage and prevent excessive carry-over into animal products. researchgate.net
Method Development for Ultrasensitive Determination of Cyromazine and its Metabolites
Comprehensive Method Validation and Performance Assessment
To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo comprehensive validation. Methods using this compound as an internal standard are evaluated based on several key performance parameters as stipulated by international guidelines.
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte in samples. This is typically demonstrated by a high correlation coefficient (R²) for the calibration curve, often exceeding 0.999. kojvs.orgresearchgate.net
Accuracy: The closeness of the measured value to the true value. It is assessed by performing recovery studies on spiked blank samples. Reported recoveries for cyromazine analysis are generally within the acceptable range of 70-120%. nih.govcabidigitallibrary.orgresearchgate.net
Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD), with values typically below 15% or 20%, indicating good repeatability and reproducibility. nih.govresearchgate.net
Sensitivity: The lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.
The table below presents a summary of validation data from various studies.
Table 2: Method Validation and Performance Characteristics
| Matrix | Accuracy (Recovery %) | Precision (%RSD) | Technique | Reference(s) |
|---|---|---|---|---|
| Foods of Animal Origin | 72.2 - 115.4% | < 12% | LC-MS/MS | cabidigitallibrary.org |
| Animal-derived Food | 75.0 - 110.0% | < 15.0% | GC-MS | nih.gov |
| Chicken Products | 78 (±3)% | < 10% | HPLC | researchgate.net |
| Soil (Cyromazine) | 107% | 9.9% | GC-MSD | nih.gov |
| Soil (Melamine) | 92% | 16% | GC-MSD | nih.gov |
| Commercial Insecticides | 99.8 - 101.0% | < 2.0% | HPLC | kojvs.org |
Calibration Curve Construction and Linearity Evaluation
In quantitative analytical chemistry, the construction of a reliable calibration curve is fundamental for accurate measurements. numberanalytics.com When employing an internal standard like this compound, the calibration curve is constructed by plotting the ratio of the analyte (cyromazine) response to the internal standard (this compound) response against the concentration of the analyte. numberanalytics.comlcms.cz This ratio-based approach is superior to using the analyte response alone as it corrects for variations in sample injection volume and instrument response. uknml.com
The process typically involves preparing a series of calibration standards with varying concentrations of cyromazine, while the concentration of this compound is kept constant across all standards and samples. numberanalytics.comlcms.cz The use of matrix-matched calibration curves, where standards are prepared in a blank matrix extract similar to the samples being analyzed, is a common practice to further mitigate matrix effects. ulpgc.esshimadzu.com
Linearity of the calibration curve is a critical performance characteristic, indicating that the response ratio is directly proportional to the analyte concentration over a defined range. researchgate.net The linearity is typically evaluated by calculating the coefficient of determination (R²). A value of R² close to 1.0 indicates a strong linear relationship. For instance, in a study analyzing cyromazine in commercial insecticides, a calibration curve was linear in the concentration range of 5–50 µg/mL with a correlation coefficient of 0.99995. kojvs.org Another study on poultry feed demonstrated linearity for spiked samples from 0.2 to 8 ppm with an R² value greater than 0.999. researchgate.net The use of this compound as an internal standard helps to achieve excellent linearity even in complex matrices by normalizing the analytical signals. lcms.cz
Table 1: Examples of Calibration Curve Linearity in Methods Analyzing Cyromazine
| Analyte | Matrix | Concentration Range | Correlation Coefficient (R²) | Source |
|---|---|---|---|---|
| Cyromazine | Commercial Insecticides | 5–50 µg/mL | 0.99995 | kojvs.org |
| Cyromazine | Poultry Feed | 0.2–8 ppm | >0.999 | researchgate.net |
| Cyromazine and other pesticides | Mussel Tissue | 0.32–120.00 µg/kg | >0.993 | researchgate.net |
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are essential parameters for validating an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. europa.eu The LOD is often defined as the concentration that produces a signal-to-noise (S/N) ratio of 3, while the LOQ corresponds to an S/N ratio of 10. teagasc.ie Alternatively, these limits can be calculated from the standard deviation of blank measurements. europa.eu
The inclusion of this compound as an internal standard contributes to the accurate determination of low-level concentrations of cyromazine, thereby influencing the LOD and LOQ. By minimizing the impact of matrix interference and instrumental variability, the baseline noise is reduced, allowing for more sensitive detection. scientificlabs.ie
Various studies have reported the LOD and LOQ for cyromazine analysis in different matrices. For example, a method for analyzing cyromazine in commercial insecticides reported an LOD of 0.2 µg/mL and an LOQ of 0.59 µg/mL. kojvs.org In another study involving poultry feed, the calculated MDL (Method Detection Limit, conceptually similar to LOD) and LOQ were 0.028 ppm and 0.094 ppm, respectively. researchgate.net An analysis of cyromazine in chicken products reported an LOD of 0.03 mg/kg and an LOQ of 0.1 mg/kg. researchgate.net These values demonstrate the high sensitivity of modern analytical methods that often employ internal standards like this compound for robust quantification at trace levels.
Table 2: Reported LOD and LOQ Values for Cyromazine Analysis
| Matrix | LOD | LOQ | Source |
|---|---|---|---|
| Commercial Insecticides | 0.2 µg/mL | 0.59 µg/mL | kojvs.org |
| Poultry Feed | 0.028 ppm | 0.094 ppm | researchgate.net |
| Chicken Products | 0.03 mg/kg | 0.1 mg/kg | researchgate.net |
| Mussel Tissue | 0.11-0.68 µg/kg | 0.37-2.28 µg/kg | researchgate.net |
Evaluation of Recovery, Repeatability, and Reproducibility
Method validation requires the assessment of recovery, repeatability, and reproducibility to ensure the accuracy and precision of the analytical results. nih.gov Recovery is a measure of the method's accuracy, determined by analyzing samples spiked with a known concentration of the analyte. researchgate.net Repeatability (intra-day variability) assesses the precision of the method when analyses are performed by the same operator, on the same equipment, over a short period. nih.gov Reproducibility (inter-day variability) evaluates the precision of the method under different conditions, such as on different days or by different analysts. nih.gov
The use of this compound as an internal standard is instrumental in achieving high and consistent recovery rates. scientificlabs.ie Since this compound is added before sample preparation, it experiences the same potential losses as the target analyte, and the ratio-based calculation automatically corrects for these losses. scientificlabs.ie
Studies have demonstrated excellent performance in these areas. For instance, in the analysis of cyromazine in commercial insecticides, the percentage recovery ranged from 99.8% to 101.0%. kojvs.org In a study on chicken liver fortified with cyromazine at 0.3 ppm, recoveries were 108.7% and 101.3%, while for fortified egg samples, recoveries were 68.7% and 64.3%. nih.gov A method for analyzing multiple pesticides in mussel samples reported recoveries between 70% and 92%, with relative standard deviations (RSDs) for repeatability and reproducibility being less than 10% and 9%, respectively. researchgate.net These results underscore the reliability of methods that utilize this compound to ensure accurate and precise quantification across various sample matrices.
Table 3: Performance Data from Methods Analyzing Cyromazine
| Matrix | Fortification Level | Recovery (%) | Repeatability (RSD%) | Reproducibility (RSD%) | Source |
|---|---|---|---|---|---|
| Commercial Insecticides | Not specified | 99.8 - 101.0 | <2.0 | Not specified | kojvs.org |
| Chicken Liver | 0.3 ppm | 101.3 - 108.7 | Not specified | Not specified | nih.gov |
| Eggs | 0.3 ppm | 64.3 - 68.7 | Not specified | Not specified | nih.gov |
| Mussel Tissue | Not specified | 70 - 92 | <10 | <9 | researchgate.net |
| Chicken Products | Not specified | 78 (±3) | Not specified | Not specified | researchgate.net |
Investigating Metabolic Pathways and Biotransformation Kinetics Using Cyromazine D4 As a Tracer
Elucidation of Cyromazine (B1669673) Metabolic Fates in Biological Systems
Tracer studies utilizing labeled cyromazine have been fundamental in understanding its metabolic journey. These studies reveal that the compound undergoes several key transformations, leading to the formation of various primary and secondary metabolites.
The biotransformation of cyromazine results in several identifiable metabolites across different biological systems. The primary metabolites consistently identified are melamine (B1676169) and hydroxy-cyromazine. epa.gov Melamine is formed through the N-dealkylation of the cyclopropyl (B3062369) group from the parent cyromazine molecule. nih.govepa.gov Another significant metabolite is hydroxy-cyromazine, produced through hydroxylation. who.int In some animal models, methyl-cyromazine has also been identified. epa.gov In soil and bacterial studies, a metabolite identified as N-cyclopropylammeline has been detected, formed through a pathway that does not produce melamine. nih.gov
The structural identities of these compounds have been confirmed using advanced analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography/Mass Spectrometry (GC/MS). epa.gov
| Metabolite Name | Structure | System(s) Where Identified |
|---|---|---|
| Melamine ( nih.govwho.intepa.govtriazin-2,4,6-triamine) | N-dealkylation product | Animals (Rat, Goat, Sheep, Hen), Plants (Celery, Lettuce, Tomato, Bean), Soil, Aquatic Environments. fao.org |
| Hydroxy-cyromazine (4-amino-6-cyclopropylamino- nih.govwho.intepa.govtriazin-2-ol) | Hydroxylation product | Animals (Rat, Goat). fao.org |
| 1-Methyl-cyromazine | Methylation product | Animals (Rat, Goat). who.intfao.org |
| N-cyclopropylammeline | Hydroxylation product | Bacteria (Arthrobacter sp., Nocardioides sp.). nih.gov |
The metabolic pathways for cyromazine have been proposed based on the identified metabolites. In animals, the primary routes of biotransformation are:
N-Dealkylation: The cleavage of the cyclopropyl ring from the triazine core to form melamine is a major pathway. nih.govepa.gov
Hydroxylation: The addition of a hydroxyl group to the triazine ring results in hydroxy-cyromazine. who.int
Methylation: The addition of a methyl group leads to the formation of methyl-cyromazine. who.int
These reactions suggest the involvement of enzymatic systems common in pesticide metabolism, such as cytochrome P450 monooxygenases for hydroxylation and glutathione (B108866) S-transferases for dealkylation. In certain bacteria, degradation occurs via the formation of N-cyclopropylammeline, indicating a different enzymatic pathway that does not involve dealkylation to melamine. nih.gov
Identification and Structural Characterization of Primary and Secondary Metabolites (e.g., Melamine, Hydroxy-cyromazine)
In Vivo Tracer Studies in Agricultural Organisms and Environmental Models
The use of labeled cyromazine in tracer studies has provided valuable insights into its behavior in agriculturally relevant organisms and environmental systems.
Metabolism studies have been conducted across various animal species to understand the disposition of cyromazine.
Rodent Models (Rats): Studies in rats using [14C]-cyromazine show that the compound is rapidly and extensively absorbed following oral administration. who.int Excretion is also rapid, with over 97% of the administered dose eliminated within 24 hours, almost exclusively in the urine. who.intfao.org Unchanged cyromazine is the predominant component in urine, but metabolites including melamine, hydroxy-cyromazine, and methyl-cyromazine are also present. who.intepa.gov
Avian Models (Hens): In laying hens, orally administered [14C]-cyromazine is almost completely excreted (>99%) within 24 hours after the final dose. nih.govfao.org Residues in tissues are generally low, with the highest concentrations found in the liver and kidney. fao.orgresearchgate.net
Ruminant Models (Goats and Sheep): In a study with a lactating goat, the majority of the administered radioactivity was excreted in the urine. A small percentage (0.76%) was recovered in the milk, where intact cyromazine was the major identified residue, followed by melamine. fao.org Similarly, in sheep, about 89% of an administered dose was recovered in the urine, with low levels of residues found in tissues like the liver and muscle. fao.org
The fate of cyromazine has been examined in several plant species, revealing its potential for uptake and translocation.
Uptake and Translocation: Studies on crops like celery, lettuce, tomatoes, and beans show that cyromazine residues in the soil can be taken up by the roots and translocated to other parts of the plant. epa.govacs.orgresearchgate.net Research on cowpea in hydroponic systems demonstrated that the distribution trend was leaves > stems > roots, indicating acropetal movement. researchgate.net
Metabolism in Plants: The primary metabolic pathway in plants involves the dealkylation of cyromazine to form melamine. epa.gov In studies on Brassica species, melamine residues constituted 14-36% of the total residues after multiple applications, and melamine levels increased over time. researchgate.net In hydroponically grown beans, the half-life of cyromazine in the nutrient solution was found to be between 16 and 19 days. acs.orgresearchgate.net
Animal Models for Metabolism Research (e.g., Avian, Ruminant, Rodent Species)
Quantitative Analysis of Parent Compound and Metabolite Disposition in Biological Compartments
Quantitative analysis using labeled cyromazine allows for the determination of the distribution of the parent compound and its metabolites in various biological matrices. These studies are crucial for understanding residue levels in different tissues and products.
In rats, unchanged cyromazine accounted for approximately 71.5% of the radioactivity in urine, with melamine comprising about 7%, and a combination of hydroxy-cyromazine and methyl-cyromazine making up 8-11%. fao.org In lactating goats, cyromazine was the major component in milk, representing 68% of the total radioactive residue (TRR), while melamine accounted for 2.9% of the TRR. fao.org In hen eggs, cyromazine constituted about 64% of the TRR. fao.org Tissue analyses in rats showed very low residue concentrations seven days after dosing, with the highest levels found in the liver and carcass. who.int
| Animal Model | Biological Matrix | Compound | Percentage of Total Radioactive Residue (TRR) / Finding |
|---|---|---|---|
| Rat | Urine | Cyromazine (Parent) | ~71.5% fao.org |
| Melamine | ~7% fao.org | ||
| Hydroxy-cyromazine & 1-Methyl-cyromazine | ~8-11% fao.org | ||
| Goat (Lactating) | Milk | Cyromazine (Parent) | 68% fao.org |
| Melamine | 2.9% fao.org | ||
| Hen (Laying) | Eggs | Cyromazine (Parent) | ~64% fao.org |
| Sheep | Urine | Total Radioactivity | ~89% of administered dose excreted. fao.org |
| Hen (Laying) | Excreta | Total Radioactivity | >99% of administered dose excreted. fao.org |
Environmental Fate and Transport Studies Utilizing Cyromazine D4 for Tracing and Mechanistic Understanding
Assessment of Environmental Persistence and Degradation Kinetics
The environmental persistence of cyromazine (B1669673) is a significant concern due to its stability and potential for accumulation. epa.govregulations.gov Studies utilizing robust analytical methods, which often employ Cyromazine-d4 as an internal standard, have been crucial in determining its degradation kinetics in different environmental compartments. cabidigitallibrary.orgnih.gov
Degradation Pathways and Metabolite Formation in Soil, Water, and Plant Matrices
The primary degradation pathway for cyromazine across soil, water, and plant systems is dealkylation, which results in the formation of melamine (B1676169). fao.orgnih.govfao.org Research has shown that melamine is not only the major metabolite but can also be more persistent and mobile than the parent compound, cyromazine. epa.govregulations.govepa.gov
In soil , aerobic metabolism studies demonstrate that cyromazine degrades to melamine, which can constitute up to 33% of the parent compound. regulations.govepa.gov Some studies have also identified the formation of a carboxylic acid derivative of cyromazine through the oxidative opening of its cyclopropane (B1198618) ring, though melamine remains the principal degradation product. fao.org The degradation process is influenced by microbial activity. epa.gov For instance, certain bacteria like Arthrobacter sp. and Nocardioides sp. have been shown to degrade cyromazine, though in some cases this leads to the formation of N-cyclopropylammeline instead of melamine. nih.gov
In plants such as lettuce, celery, and tomatoes, the main metabolic route is also the transformation of cyromazine into melamine. fao.orgfao.org This metabolite can represent a significant portion, up to 40%, of the total residue found in plant tissues. fao.orgfao.org
In the aquatic environment , cyromazine is generally stable to hydrolysis. epa.govepa.gov However, its degradation can occur under specific conditions, leading to the formation of melamine. epa.gov The persistence of both cyromazine and melamine means they can accumulate in environmental compartments with repeated use. epa.gov
Dissipation Half-Life Determination in Various Environmental Compartments
The dissipation half-life (DT50) of cyromazine varies widely depending on the environmental matrix and conditions. The use of analytical techniques reliant on this compound for accuracy has been essential in determining these values.
In soil , cyromazine is notably persistent. epa.govregulations.gov Laboratory studies under aerobic conditions have reported half-lives ranging from 2.9 to 107 days. fao.org Field dissipation studies show an even wider and more persistent range, with half-lives averaging between 75 and 284 days, and in some cases, lasting as long as 493 days in soil-manure mixtures. epa.govepa.govresearchgate.netnih.govepa.gov One study noted a field half-life of 12 weeks. epa.gov In chicken manure specifically, the half-life can be as long as 439 days. regulations.gov
In aquatic systems , cyromazine is more stable. It is resistant to hydrolysis under typical environmental pH ranges (5, 7, and 9). epa.gov However, in the presence of a photosensitizer like acetone (B3395972) in an aqueous solution, the photolysis half-life is approximately 10 hours. epa.gov
| Environmental Compartment | Condition | Half-Life (DT50) | Source(s) |
|---|---|---|---|
| Aerobic Soil (Lab) | Varies | 2.9 - 107 days | fao.org |
| Aerobic Soil (Field) | Varies | 75 - 284 days | epa.govepa.govnih.gov |
| Soil/Manure Mixture | Aerobic | ~12 weeks (84 days) | epa.gov |
| Soil/Manure Mixture | Aerobic | 493 days | epa.gov |
| Chicken Manure | Varies | 439 days | regulations.gov |
| Aqueous Solution | With 1% Acetone (Photosensitizer) | ~10 hours | epa.gov |
Mobility and Leaching Potential Research in Environmental Systems
The mobility of cyromazine and its primary metabolite, melamine, is a key factor in their potential to contaminate water resources. epa.gov Cyromazine's high water solubility and generally low soil adsorption contribute to its potential to leach. regulations.govresearchgate.net The precise measurements afforded by methods using this compound are vital for creating accurate models of this environmental behavior.
Soil Adsorption and Desorption Characteristics
The extent to which cyromazine binds to soil particles influences its mobility. This is quantified by the soil adsorption coefficient (Kd or Koc). Studies show that cyromazine generally has low to moderate mobility in soil. nih.govepa.gov
Adsorption coefficients are often low, with Kd values reported to be less than 5 for several mineral soils like sand and silt loam, and up to 17 for clay loam. epa.govepa.gov Freundlich adsorption coefficients (Kf) have been measured in a range of less than 20. regulations.gov Research on five typical agricultural soils in China found that lgKf values for cyromazine ranged from 1.6505 to 2.6557. nih.govsigmaaldrich.com This study also established a positive correlation between the adsorption coefficient (Kf) and soil organic matter content, and a significant negative correlation with soil pH. nih.govsigmaaldrich.com The sorption process is considered to be primarily physical. nih.gov
| Soil Type/Parameter | Adsorption Coefficient (K) | Source(s) |
|---|---|---|
| Sand, Silt Loam | Kads < 5 | epa.gov |
| Clay Loam | Kads = 17 | epa.gov |
| Various Mineral Soils | Kf-ads < 20 | regulations.gov |
| Sand (2.2% OM) | K = 0.52 | epa.gov |
| Organic Soil (22.9% OM) | K = 17.0 | epa.gov |
| Five Chinese Agricultural Soils | lgKf = 1.6505 - 2.6557 | nih.govsigmaaldrich.com |
Investigation of Ground and Surface Water Contamination Mechanisms
Due to its persistence and mobility, cyromazine and its metabolite melamine pose a risk of contaminating ground and surface water. epa.govepa.gov Field studies have confirmed this potential. A small-scale prospective groundwater monitoring study in Florida, conducted in a high-vulnerability sandy soil area with a shallow water table, did not detect the parent cyromazine. epa.govregulations.gov However, low levels of melamine (0.10 to 0.23 µg/L) were found in shallow groundwater, indicating that the degradate leaches into the water system. epa.govepa.govepa.gov
The transport of cyromazine can also occur via runoff, particularly when manure treated with the insecticide is used as a soil amendment. regulations.govregulations.gov The high water solubility of cyromazine facilitates its movement in runoff water. regulations.gov Controlled-release formulations have been studied as a method to reduce the leaching of cyromazine, showing they can retard its release into soil leachate compared to technical grade products. researchgate.netnih.gov
Bioaccumulation and Transfer Research within Agricultural and Aquatic Ecosystems
Bioaccumulation refers to the accumulation of substances in an organism. In aquatic ecosystems, this is often expressed as a bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. osti.gov
Studies on bluegill sunfish have shown that cyromazine has a low potential for bioaccumulation. epa.govepa.gov The highest bioaccumulation factor observed was 2.5 in the non-edible tissues of the fish, recorded on the first day of exposure. epa.govepa.gov For most other residues, the bioaccumulation was less than 1. epa.gov The depuration half-life, or the time it takes for the concentration of the chemical to reduce by half after exposure ends, was between 3 to 7 days. epa.govepa.gov
In agricultural ecosystems, there is a potential for cyromazine and melamine to be taken up by subsequent crops planted in treated soil. fao.org Detectable residues have been found in rotational crops like sweet corn, radishes, and lettuce. fao.org A recent study on Daphnia magna found that the presence of other lipophilic pollutants could promote the bioaccumulation of cyromazine by 48.1% to 220.0%. nih.gov This highlights the complexity of bioaccumulation processes in environments with co-contaminants. nih.gov
Mechanistic Research and Advanced Applications of Deuterated Cyromazine in Specialized Disciplines
Investigating Biological Mechanisms of Action of Cyromazine (B1669673) Analogues
Cyromazine is an insect growth regulator that functions with contact action, primarily by interfering with the molting and pupation of insect larvae, especially those of Dipteran species. nih.govalfa-chemistry.comfao.orgherts.ac.uk When applied to plants, it exhibits systemic action. nih.gov While its effect on disrupting larval development is well-documented, the precise molecular mechanism of action remains to be fully elucidated. nih.govnih.gov Research suggests it does not inhibit the synthesis of chitin (B13524) or cuticular proteins directly but may affect the sclerotization process of the cuticle. nih.gov Other hypotheses point towards interference with the insect's hormone system or nucleic acid metabolism. nih.gov
Elucidation of Target Site Interactions and Molecular Binding (as facilitated by isotopic labeling)
Isotopic labeling is a powerful methodology for investigating drug-receptor interactions and elucidating biological mechanisms. nih.govrsc.org By replacing specific atoms with their stable isotopes, researchers can track the molecule's journey and binding behavior without altering its fundamental chemical properties. nih.gov In the case of Cyromazine-d4, the four hydrogen atoms on the cyclopropyl (B3062369) ring are replaced with deuterium (B1214612). sigmaaldrich.com This site is a potential location for metabolic activity, and understanding its interactions is crucial.
While the use of isotopically labeled compounds is a standard and valuable technique in mechanistic studies, published research that specifically utilizes this compound to elucidate target site interactions and molecular binding is not prominent in the available literature. Theoretical applications, however, abound. For instance, this compound could be used in competitive binding assays against its non-deuterated counterpart to explore interactions with potential protein targets. Molecular docking studies on the parent compound, cyromazine, have explored its binding disposition towards enzymes like polyphenol oxidase and catalase, but these were computational and did not involve the deuterated analogue. researchgate.net Similarly, research that cloned a cyromazine resistance gene in Drosophila melanogaster pointed to a potential link with nucleic acid metabolism, a hypothesis that could be further explored using isotopically labeled tracers. nih.gov The stability of the C-D bond could also, in theory, be used to stabilize the molecule at a binding site if cyclopropyl C-H bond cleavage is involved in the interaction, potentially aiding in the crystallization or spectroscopic analysis of the ligand-receptor complex.
Research into Insect Resistance Mechanisms (using d4 to track compound fate or interaction)
Insecticide resistance is a significant challenge in pest management, and cyromazine is no exception. mdpi.com Resistance has been documented in several species, including the house fly (Musca domestica) and the sheep blowfly (Lucilia cuprina). mdpi.comscielo.brnih.gov Studies into the genetics of resistance in house flies suggest that it is an autosomal, incompletely dominant trait, likely controlled by multiple genes. nih.gov Management strategies for resistant populations often involve integrated approaches, including the rotational use of different insecticides. scielo.brepa.gov
The use of deuterated compounds like this compound offers a sophisticated tool for investigating the mechanisms behind this resistance. By using this compound as a tracer, researchers can conduct metabolic fate studies to compare how the compound is absorbed, distributed, metabolized, and excreted in resistant versus susceptible insect strains. Such studies can reveal if resistance is due to enhanced metabolism—for example, a more rapid conversion of cyromazine to its less active metabolite, melamine (B1676169). nih.gov Mass spectrometry-based techniques can precisely track the deuterated compound and its metabolites, providing quantitative data on metabolic pathways. sigmaaldrich.comresearchgate.net
Although this is a recognized and powerful application for deuterated standards, specific studies using this compound to track its fate in resistant insect populations were not found in the reviewed literature. However, the principle remains a key application in the field of insecticide resistance research.
Exploration of Deuterium Kinetic Isotope Effects in Biotransformation Processes
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. nih.gov This effect is particularly relevant in drug metabolism, where many biotransformations are catalyzed by cytochrome P450 (CYP) enzymes and involve the cleavage of a C-H bond as a rate-limiting step. nih.govnih.govpsychdb.com Introducing deuterium at a site of metabolic attack can slow down the rate of metabolism, potentially increasing the compound's half-life. wikipedia.orgnih.gov
The primary metabolic pathway for cyromazine in animals is N-dealkylation of the cyclopropyl group to form the metabolite melamine. nih.govepa.gov Since this compound is deuterated specifically on this cyclopropyl ring, it is plausible that its biotransformation would exhibit a KIE. sigmaaldrich.com The cleavage of the C-N bond connecting the cyclopropyl group to the triazine ring is the key step, and while not a direct C-D bond cleavage, the electronic and steric effects of deuteration on the ring could influence the reaction rate.
Emerging Applications in Analytical Chemistry and Environmental Science Beyond Routine Quantification
Beyond its direct use as an insecticide, this compound has become an essential tool in analytical chemistry, enabling research that extends far beyond routine quantification. Its primary role is as a deuterated internal standard in isotope dilution mass spectrometry. sigmaaldrich.com Because it has nearly identical physical and chemical properties to the non-labeled cyromazine, it behaves the same way during sample extraction, cleanup, and analysis, allowing it to accurately correct for analyte loss or matrix effects that can bias results. sigmaaldrich.com This capability is fundamental to advanced studies in food safety and environmental science.
An important application is in the study of metabolic fate and residue transfer in food production systems. For instance, this compound is used as an internal standard to accurately quantify residues of cyromazine and its primary metabolite, melamine, that transfer from animal feed into chicken products like meat, liver, and eggs. researchgate.net This allows for detailed dietary risk assessments and helps regulatory bodies establish safe maximum residue limits. researchgate.net
The table below presents data from a study on cyromazine residues in chicken products, which relies on an internal standard like this compound for accurate quantification.
| Chicken Product | Residue Concentration at 5 mg/kg Feed Dose (mg/kg) | Residue Concentration at 25 mg/kg Feed Dose (mg/kg) | Residue Concentration at 50 mg/kg Feed Dose (mg/kg) |
|---|---|---|---|
| Meat | 0.031 | 0.145 | 0.291 |
| Heart | 0.045 | 0.224 | 0.432 |
| Gizzard | 0.052 | 0.258 | 0.511 |
| Liver | 0.094 | 0.469 | 0.935 |
| Eggs | 0.128 | 0.642 | 1.281 |
Data adapted from a study on the transfer of cyromazine from feed to chicken products, where this compound serves as a critical internal standard for ensuring analytical accuracy. researchgate.net
In environmental science, this compound facilitates the study of the persistence and degradation of cyromazine in complex matrices like soil and water. herts.ac.uksigmaaldrich.com It enables accurate measurement in dissipation kinetic studies, helping to determine the half-life of the parent compound and the formation rate of transformation products like melamine under various environmental conditions. publications.gc.caresearchgate.net Such studies are crucial for assessing the environmental impact and potential for groundwater contamination. publications.gc.ca These applications demonstrate that this compound is not merely a reagent for simple detection but a key enabler of advanced research into the metabolic and environmental fate of its parent compound.
Future Research Directions and Interdisciplinary Prospects with Cyromazine D4
Integration with Advanced High-Throughput Screening and Multi-Omics Technologies
The progression of analytical science is characterized by a constant drive for higher throughput and more comprehensive data acquisition. High-Throughput Screening (HTS) and multi-omics (genomics, proteomics, metabolomics) technologies represent the pinnacle of this evolution, allowing for the rapid analysis of thousands of samples and the generation of massive datasets. nih.govnih.gov The future utility of Cyromazine-d4 is intrinsically linked to these advanced platforms, where its role as an internal standard becomes indispensable for ensuring data accuracy and reliability. clearsynth.com
In large-scale environmental monitoring or food safety programs, HTS methodologies are employed to screen for numerous pesticides, including cyromazine (B1669673), in a multitude of samples. mdpi.com The precision of these screenings hinges on the ability to correct for variations in sample preparation and instrument response. clearsynth.com this compound, when added to a sample at a known concentration, provides a constant reference point, enabling accurate quantification of the non-labeled cyromazine. clearsynth.comiris-biotech.de As HTS methods become more commonplace in regulatory and research laboratories, the demand for high-purity deuterated standards like this compound will grow. lgcstandards.comhpc-standards.com
Similarly, the field of multi-omics, which seeks to capture a holistic view of biological systems, relies heavily on precise quantitative data. mdpi.com For instance, in ecotoxicology, metabolomics studies can reveal the subtle metabolic shifts in an organism exposed to a xenobiotic like cyromazine. nih.govnih.gov By using this compound as an internal standard, researchers can confidently quantify the uptake and metabolism of the parent compound, linking specific molecular changes to exposure levels. This integration allows for a more robust, systems-level understanding of how agricultural chemicals interact with biological organisms. nih.govchemrxiv.org Future research will likely see the development of multi-residue methods that incorporate this compound for simultaneous analysis within broader multi-omics workflows, providing a powerful tool for assessing the integrated impact of pesticides on ecosystems. nih.govmedrxiv.org
Table 1: Application of this compound in Advanced Analytical Platforms
| Technology | Role of this compound | Research Application | Future Prospect |
| High-Throughput Screening (HTS) | Internal Standard for Quantification | Rapid screening of cyromazine residues in food (e.g., fruits, vegetables, honey) and environmental samples (e.g., water, soil). researchgate.net | Increased integration into automated regulatory monitoring programs for enhanced food safety and environmental protection. |
| Multi-Omics (esp. Metabolomics) | Internal Standard for accurate measurement of xenobiotic uptake and metabolism. nih.govnih.gov | Elucidating the metabolic pathways and toxicological effects of cyromazine in non-target organisms. nih.govchemrxiv.org | Use in "exposome" studies to correlate specific chemical exposures with global metabolic profiles in organisms. |
| Isotope Dilution Mass Spectrometry (IDMS) | Primary standard for highly accurate quantification. | Precise risk assessment studies of cyromazine exposure from agricultural sources. | Development of certified reference materials for harmonizing analytical results across different laboratories globally. |
Advancements in Deuteration Techniques for Novel Complex Molecules
The synthesis of isotopically labeled compounds like this compound is a specialized field of chemistry that is continually evolving. nih.gov Recent breakthroughs in deuteration techniques are making it more efficient and cost-effective to produce a wider array of complex deuterated molecules, which has significant implications for future research. acs.orgresearchgate.net These advancements move beyond traditional methods, offering greater selectivity, higher deuterium (B1214612) incorporation, and greener chemical processes.
Historically, deuterium labeling could be a complex and expensive process. However, new catalytic systems are changing the landscape. For example, methods using iron-based nanocatalysts and inexpensive heavy water (D₂O) as the deuterium source are being developed for the selective deuteration of various aromatic and heterocyclic compounds. nih.govacs.org Such scalable and robust technologies could be adapted for the large-scale production of agrochemical standards like this compound, increasing their availability for widespread use in research and monitoring. nih.gov
Other innovative approaches include electrochemical methods and single-electron transfer (SET) reductions, which offer high functional group tolerance and excellent levels of deuterium incorporation under mild conditions. researchgate.netmdpi.com These techniques are particularly valuable for synthesizing complex molecules without altering their fundamental structure, a critical requirement for internal standards. The ongoing development of these methods promises a future where even highly complex agrochemicals and their metabolites can be readily synthesized in their deuterated forms, expanding the toolkit available for scientific investigation. researchgate.net
Table 2: Modern Deuteration Methodologies and Future Potential
| Deuteration Technique | Principle | Advantages | Relevance for Complex Molecules |
| Nanostructured Metal Catalysis | Utilizes catalysts like iron nanoparticles to facilitate hydrogen-isotope exchange with a deuterium source (e.g., D₂O). nih.gov | Scalable, uses abundant metals, can be more cost-effective. nih.gov | Enables large-scale, efficient production of deuterated agrochemicals and pharmaceuticals. |
| Electrochemical Deuteration | Uses an electric current to drive the dehalogenation or C-H activation and subsequent deuteration. | Avoids harsh reagents, high functional group tolerance. | Applicable to complex drug and agrochemical structures without requiring major synthetic modifications. |
| Single-Electron Transfer (SET) Reduction | Employs reducing agents like Samarium(II) iodide (SmI₂) with a deuterium source to achieve site-selective deuteration. researchgate.netmdpi.com | High chemoselectivity, excellent deuterium incorporation, mild reaction conditions. researchgate.net | Allows for the precise deuteration of specific positions within a complex molecule, crucial for mechanistic studies. |
Broader Implications for Understanding Xenobiotic Behavior and Environmental Dynamics in Agricultural Systems
The use of this compound has profound implications that extend far beyond the analytical laboratory, directly impacting our ability to understand and manage the environmental fate of agricultural chemicals. Xenobiotics, or foreign substances like pesticides, enter the environment and can undergo various processes including transport, degradation, and uptake by organisms. nih.govnih.gov Accurately tracking these processes is fundamental to assessing ecological risk and ensuring food safety.
This compound provides the analytical certainty needed to build reliable models of environmental dynamics. clearsynth.com When researchers study the persistence of cyromazine in soil or its potential to leach into groundwater, the use of its deuterated analogue as an internal standard ensures that the measured concentrations are accurate. nih.govepa.govepa.gov Environmental fate studies have shown that cyromazine can be mobile and persistent in certain soil types, and its primary metabolite, melamine (B1676169), can also leach into groundwater. epa.govepa.gov The precise data obtained using this compound are critical for validating and refining predictive models that regulatory agencies use to establish guidelines for safe pesticide use. epa.gov
Furthermore, understanding the complete lifecycle of a pesticide involves tracing its path through the food chain. For example, studies have investigated the transfer of cyromazine from animal feed into chicken products like meat and eggs. researchgate.net Other research has tracked its residues in hydroponic systems and on various crops. fao.orgresearchgate.net In all such studies, the use of this compound is key to generating the high-quality quantitative data needed to assess dietary exposure and conduct thorough risk assessments for consumers. researchgate.net By enabling precise measurement, this compound ultimately contributes to the development of more sustainable agricultural practices and better protection of both environmental and public health. hpc-standards.comnih.gov
Q & A
Q. What analytical methods are most suitable for detecting Cyromazine-d4 in environmental matrices?
Methodological Answer:
- Use LC-MS/MS with deuterated internal standards (e.g., this compound itself) to minimize matrix interference and improve quantification accuracy.
- Optimize chromatographic conditions (e.g., reverse-phase C18 columns, gradient elution) to separate this compound from co-eluting compounds .
- Validate sensitivity via limit of detection (LOD) and quantification (LOQ) tests, adhering to EPA guidelines for environmental samples .
Q. How should researchers design experiments to assess this compound stability under varying environmental conditions?
Methodological Answer:
- Conduct controlled degradation studies under UV light, varying pH levels (3–9), and temperatures (4–40°C).
- Monitor degradation products via high-resolution mass spectrometry (HRMS) and compare with non-deuterated Cyromazine to identify isotopic effects .
- Use kinetic modeling (e.g., first-order decay equations) to predict half-lives in real-world scenarios .
Q. What strategies ensure accurate quantification of this compound in biological samples (e.g., plant tissues)?
Methodological Answer:
- Employ QuEChERS extraction with deuterated analogs to correct recovery losses during sample preparation.
- Validate method precision using spike-and-recovery experiments across multiple biological replicates .
- Cross-validate results with isotopic dilution techniques to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound metabolite profiles across studies?
Methodological Answer:
- Perform systematic meta-analysis of existing data using inclusion/exclusion criteria (e.g., study design, detection limits) to identify methodological inconsistencies .
- Replicate conflicting experiments under standardized conditions (e.g., identical LC-MS parameters) to isolate variables .
- Apply multivariate statistics (e.g., PCA) to distinguish between technical artifacts and true biological/metabolic variations .
Q. What experimental approaches optimize this compound detection in complex matrices (e.g., soil with high organic content)?
Methodological Answer:
- Develop matrix-matched calibration curves to account for signal suppression/enhancement effects .
- Use magnetic molecularly imprinted polymers (MIPs) for selective extraction of this compound from organic-rich samples .
- Validate method robustness via inter-laboratory comparisons and proficiency testing .
Q. How can multi-omics data (e.g., metabolomics, transcriptomics) be integrated to study this compound’s mode of action?
Methodological Answer:
- Design time-series experiments to correlate this compound exposure levels with omics profiles .
- Apply pathway enrichment analysis (e.g., KEGG, GO) to identify disrupted biological processes .
- Use network pharmacology models to predict off-target effects and validate via CRISPR-Cas9 knockouts .
Data Analysis and Interpretation
Q. What statistical methods are recommended for handling variability in this compound toxicity assays?
Methodological Answer:
Q. How should researchers address discrepancies between in vitro and in vivo this compound toxicity data?
Methodological Answer:
- Conduct physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo systems .
- Evaluate bioavailability differences (e.g., protein binding, metabolic clearance) using in vitro-in vivo correlation (IVIVC) .
- Validate hypotheses via transgenic animal models with humanized metabolic pathways .
Literature Review and Synthesis
Q. What frameworks improve rigor in synthesizing this compound literature for hypothesis generation?
Methodological Answer:
- Apply PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) frameworks to structure review questions .
- Use PRISMA guidelines for transparent reporting of inclusion/exclusion criteria and bias assessment .
- Map contradictory findings using evidence gap analysis to prioritize future studies .
Q. How can researchers critically evaluate the reliability of this compound studies in peer-reviewed literature?
Methodological Answer:
- Assess methodological transparency using STARD (for analytical studies) or ARRIVE (for in vivo studies) checklists .
- Scrutinize instrument validation data (e.g., calibration curves, recovery rates) in supplementary materials .
- Cross-reference claims with open-access datasets (e.g., NCBI BioProject, ECHA databases) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
